molecular formula C9H7ClN2O2 B1350403 [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 5372-40-7

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1350403
CAS No.: 5372-40-7
M. Wt: 210.62 g/mol
InChI Key: SNHGRCYDLKXNSH-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group attached to the oxadiazole ring, which is further connected to a methanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The final step involves the reduction of the resulting oxadiazole derivative to yield the desired methanol compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The methanol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

    1,2,4-Oxadiazole: A structurally similar compound with different substituents.

    1,3,4-Oxadiazole: Another isomer with distinct chemical properties.

    Isoxazole: A related heterocyclic compound with an oxygen and nitrogen atom in a five-membered ring.

Uniqueness: [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the presence of the chlorophenyl and methanol groups, which impart specific chemical and biological properties

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHGRCYDLKXNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376938
Record name [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5372-40-7
Record name [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C9H7ClN2O2 [].

Q2: What type of intermolecular interactions are present in this compound?

A3: The abstract highlights the presence of O—H⋯N hydrogen-bonding interactions, leading to the formation of dimers []. These interactions could influence the compound's melting point, boiling point, and solubility in various solvents.

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